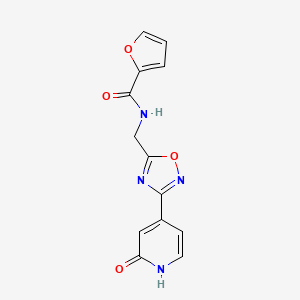

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 2-oxo-1,2-dihydropyridin-4-yl group and at the 5-position with a methyl-linked furan-2-carboxamide moiety. The furan-2-carboxamide substituent contributes aromaticity and moderate lipophilicity.

Properties

IUPAC Name |

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c18-10-6-8(3-4-14-10)12-16-11(21-17-12)7-15-13(19)9-2-1-5-20-9/h1-6H,7H2,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYJJPBFKPXDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 272.26 g/mol. The compound contains a furan moiety linked to a 1,2,4-oxadiazole and a dihydropyridine derivative, which are known for their diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the oxadiazole ring and subsequent coupling with the furan carboxamide. Detailed synthetic pathways have been documented in various studies, highlighting different methodologies employed to achieve high yields and purity .

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity. It acts primarily as an inhibitor of the histone methyltransferase EZH2, which is implicated in various cancers. In vitro studies have demonstrated that this compound can significantly reduce cell proliferation in cancer cell lines with an IC50 value as low as 0.29 µM .

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promising antimicrobial properties. It has been tested against various bacterial strains with minimal inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL. The structural features contributing to its antimicrobial efficacy include the presence of the oxadiazole ring and the dihydropyridine moiety .

The mechanism by which this compound exerts its biological effects involves modulation of epigenetic regulators such as EZH2. By inhibiting EZH2 activity, the compound can alter gene expression profiles associated with tumor progression and resistance .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in tumor growth in xenograft models treated with the compound (p < 0.05). |

| Study 2 | Reported MIC values against Staphylococcus aureus at 25 µg/mL; effective against resistant strains. |

| Study 3 | Inhibition of EZH2 resulted in reactivation of tumor suppressor genes in vitro. |

Chemical Reactions Analysis

Oxidation Reactions

The compound’s oxadiazole and dihydropyridinone moieties are susceptible to oxidation under specific conditions. Key findings include:

-

Oxidation of the oxadiazole ring : Reaction with m-chloroperbenzoic acid (mCPBA) in acetonitrile at reflux leads to the formation of oxidized intermediates, likely involving N-oxide derivatives .

-

Dihydropyridinone oxidation : The 2-oxo-1,2-dihydropyridin-4-yl group can undergo dehydrogenation in the presence of NaIO₄ , yielding fully aromatic pyridinone derivatives .

Table 1: Oxidation Reaction Conditions and Products

| Reaction Site | Reagent/Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| Oxadiazole ring | mCPBA, CH₃CN, reflux | Oxadiazole N-oxide | 50–60% | |

| Dihydropyridinone | NaIO₄, H₂O, 0°C | Pyridin-2(1H)-one derivative | ~70% |

Reduction Reactions

Reductive modifications primarily target the oxadiazole and dihydropyridinone systems:

-

Oxadiazole ring reduction : Treatment with sodium borohydride (NaBH₄) in ethanol selectively reduces the oxadiazole to a thioamide intermediate .

-

Dihydropyridinone stability : The 1,2-dihydropyridin-2-one group remains intact under mild reductive conditions but may undergo partial saturation with H₂/Pd-C at elevated pressures .

Nucleophilic Substitution

The oxadiazole ring’s electrophilic carbon centers participate in substitution reactions:

-

Cyanide substitution : Reaction with trimethylsilyl cyanide (TMSCN) in the presence of triethylamine (TEA) introduces a cyano group at the oxadiazole’s 5-position .

-

Amine coupling : The methylene bridge (-CH₂-) adjacent to the oxadiazole enables nucleophilic displacement with primary amines (e.g., benzylamine) under EDCI/HOBt catalysis .

Table 2: Substitution Reaction Parameters

Acid/Base Hydrolysis

The furan-2-carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl, H₂O/EtOH): Cleaves the amide bond, yielding furan-2-carboxylic acid and the corresponding amine intermediate .

-

Basic hydrolysis (NaOH, MeOH): Produces sodium furan-2-carboxylate, with full decomposition observed at elevated temperatures (>80°C) .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

-

Thermal cyclization : Heating in DMF at 120°C induces cyclization between the oxadiazole and dihydropyridinone moieties, generating a tricyclic product .

-

Metal-catalyzed cyclization : Use of CuI and 1,10-phenanthroline in DMSO facilitates the formation of pyrido-oxadiazole fused systems .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the dihydropyridinone ring:

-

Suzuki coupling : The 4-position of the dihydropyridinone reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis, introducing aryl groups .

-

Buchwald-Hartwig amination : Amination at the dihydropyridinone’s 3-position is achieved using Pd₂(dba)₃ and Xantphos .

Table 3: Cross-Coupling Reaction Examples

Stability and Degradation Pathways

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences between the target compound and its analogs, inferred from the evidence:

Electronic and Steric Considerations

- The furan ring’s electron-rich nature could favor interactions with aromatic residues in enzymes or receptors.

- Chlorophenyl Analog () : The electron-withdrawing Cl substituent increases electrophilicity, possibly enhancing reactivity in nucleophilic environments. The N-ethyl group introduces steric hindrance, which might reduce metabolic clearance but limit binding pocket accessibility .

- Methoxyphenoxy Analog (): The methoxy group improves solubility via polarity, while the phenoxymethyl chain could increase conformational flexibility, affecting binding kinetics .

Computational and Crystallographic Insights

- Density Functional Theory (DFT): As noted in , hybrid functionals incorporating exact exchange terms (e.g., B3LYP) are critical for accurately modeling the electronic structure of such compounds. For the target, DFT could predict charge distribution, frontier molecular orbitals, and reactivity sites .

- SHELX Applications: highlights the use of SHELX programs for crystallographic refinement. Structural determination of the target compound would benefit from SHELXL for precise bond-length and angle analysis, aiding in confirming the dihydropyridinone tautomer and furan orientation .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

- Methodological Answer : Use Design of Experiments (DOE) to systematically vary parameters (e.g., reaction temperature, solvent ratios, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while maintaining statistical validity. Post-synthesis, employ HPLC or LC-MS to monitor purity and yield. Incorporate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, as demonstrated in ICReDD’s workflow .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., DMSO-d6) with internal standards (TMS) for ¹H/¹³C NMR. Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the oxadiazole and dihydropyridinone moieties.

- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in solvents like DMF/water. Refine using SHELXL for high-precision bond-length/angle calculations, leveraging its robustness for small-molecule structures .

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxadiazole ring) .

Q. How can computational modeling assist in predicting the compound’s reactivity or binding affinity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties, such as HOMO-LUMO gaps, and predict sites for electrophilic/nucleophilic attack. For biological targets, use molecular docking (AutoDock Vina) to simulate interactions with enzymes or receptors. Validate predictions with experimental assays (e.g., enzyme inhibition kinetics) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound’s stability?

- Methodological Answer :

- Case Study : If DFT predicts thermal stability but experimental TGA shows decomposition below the calculated threshold, consider solvent effects or crystallographic defects. Use dynamic NMR to probe conformational flexibility in solution.

- Statistical Analysis : Apply multivariate regression to identify outliers in experimental replicates. Cross-validate with principal component analysis (PCA) to isolate variables causing discrepancies .

- Advanced Crystallography : Re-refine X-ray data with SHELXL to detect disorder or partial occupancy in the crystal lattice, which may explain stability mismatches .

Q. What methodologies are effective for studying the compound’s degradation pathways under varying pH and temperature?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C. Monitor degradation products via LC-MS/MS and identify using high-resolution mass spectrometry (HRMS).

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. For hydrolytic pathways, apply Hammett acidity functions to correlate degradation rates with pH .

Q. How can researchers design a reaction mechanism study for this compound’s interaction with biological targets?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and its target protein.

- Stopped-Flow Kinetics : Resolve fast binding events (millisecond timescale) to identify rate-limiting steps.

- Mutagenesis Studies : Introduce point mutations in the target protein’s active site (e.g., Ala-scanning) to pinpoint critical residues for binding. Cross-reference with molecular dynamics simulations (AMBER, GROMACS) to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.